N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as phosphorus oxychloride, hydrazine hydrate, and carbon disulfide in solvents like ethanol and pyridine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups within the molecule. Common reagents and conditions used in these reactions include ethanol, pyridine, and catalytic amounts of acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation . The compound’s ability to form hydrogen bonds and interact with biological receptors contributes to its biological activity.
Comparison with Similar Compounds
N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be compared with other triazole derivatives such as:
N-phenyl[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide: This compound also exhibits anticancer activity but has a different core structure.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have shown dual inhibitory activity against c-Met/VEGFR-2 kinases. The uniqueness of this compound lies in its specific combination of the triazole and sulfonamide groups, which contribute to its distinct biological activities.
Properties
Molecular Formula |
C12H10N4O2S |
---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C12H10N4O2S/c17-19(18,15-10-4-2-1-3-5-10)11-6-7-12-14-13-9-16(12)8-11/h1-9,15H |
InChI Key |
PGFGNBFAAHEIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CN3C=NN=C3C=C2 |
Origin of Product |
United States |
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